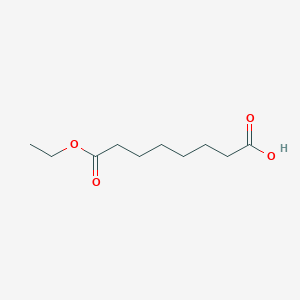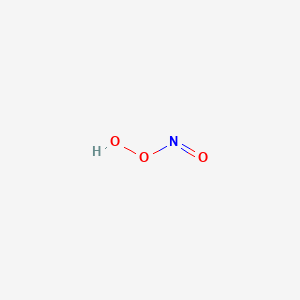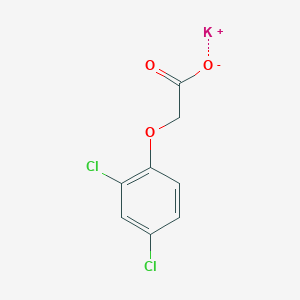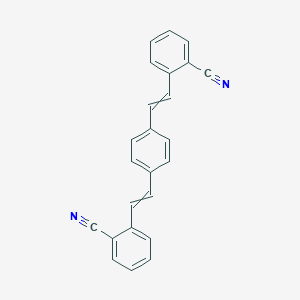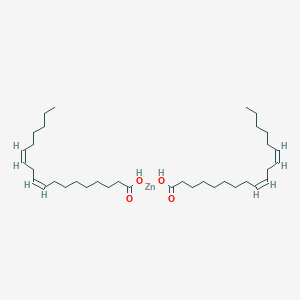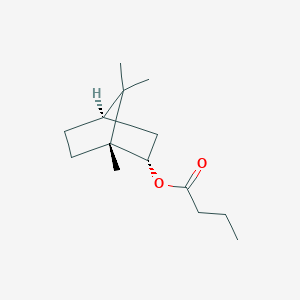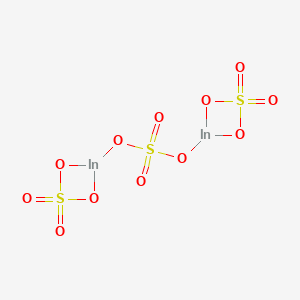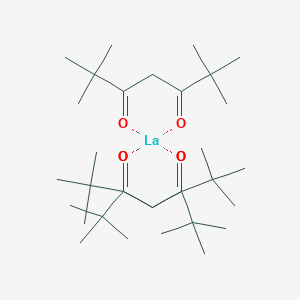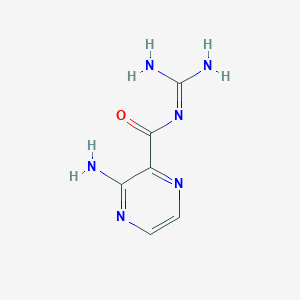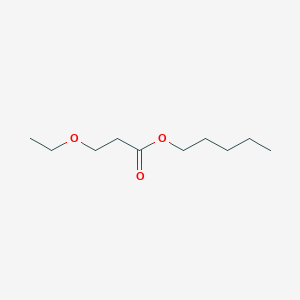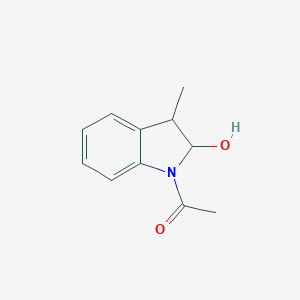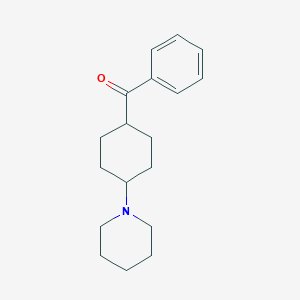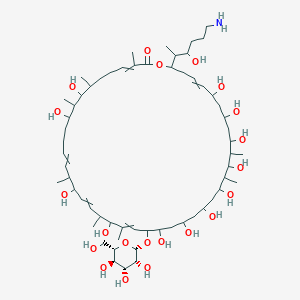
Desertomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desertomycin is a naturally occurring antibiotic compound that is produced by Streptomyces species. It was first isolated in 1959 from a soil sample collected in the Sonoran Desert in Arizona, USA. Desertomycin has been found to possess potent antimicrobial properties, making it a promising candidate for use in scientific research.
Aplicaciones Científicas De Investigación
Antibiotic and Antitumor Activities
Desertomycin G, identified from Streptomyces althioticus MSM3, displays significant antibiotic activity against various clinically relevant antibiotic-resistant pathogens, including Mycobacterium tuberculosis, Corynebacterium urealyticum, and Staphylococcus aureus. It also exhibits strong action against Gram-positive clinical pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecium, Enterococcus faecalis, and Clostridium perfringens. Moreover, desertomycin G shows moderate antibiotic activity against certain Gram-negative pathogens and affects the viability of tumor cell lines like human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1), though it doesn't affect normal mammary fibroblasts (Braña et al., 2019).
Biosynthesis
Desertomycin A's biosynthesis involves a unique process. It's hypothesized to be formed by polyketide synthases primed with 4-guanidinylbutanoyl-CoA. The enzyme amidinohydrolase plays a crucial role in the final-stage de-amidination of the guanidino-substituted natural product, leading to the formation of desertomycin A. This enzymatic action provides a naturally evolved example of protective-group chemistry (Hong et al., 2015).
Enzymatic Modification and Resistance
Desertomycin A, along with its inactive analogue desertomycin X, can be modified by the enzyme N-succinyltransferase, which is encoded by a cryptic siderophore biosynthesis gene cluster. This modification leads to the inactivation of a variety of structurally diverse antibiotics. It suggests a potential role in antibiotic resistance in natural habitats, where antibiotic concentration is usually low (Schneider et al., 2022).
Genetic Studies
The biosynthetic gene cluster for desertomycin has been identified and cloned from Streptomyces nobilis JCM4274. This cloning process, using a bacterial artificial chromosome vector, led to its successful introduction in Streptomyces lividans TK23, with a considerable yield of desertomycin, signifying the potential for large-scale production and further research into its applications (Hashimoto et al., 2020).
Propiedades
Número CAS |
12728-25-5 |
|---|---|
Nombre del producto |
Desertomycin |
Fórmula molecular |
C61H109NO21 |
Peso molecular |
1192.5 g/mol |
Nombre IUPAC |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1 |
Clave InChI |
FKPDQSQJNFFSAS-VDBABUHVSA-N |
SMILES isomérico |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
SMILES canónico |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Sinónimos |
desertomycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
